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Compound of Interest

Compound Name: 1,9-dimethyl (2E)-non-2-enedioate
CAS No.: 13877-42-4
Cat. No.: B6274567
Get Quote
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Introduction & Chemical Significance

1,9-Dimethyl (2E)-non-2-enedioate (CAS No. 13877-42-4, Molecular Formula: C11H1804) is
a highly versatile a,3 -unsaturated diester[1]. Featuring both a Michael acceptor and a distal
ester group, it serves as a critical bifunctional building block in the synthesis of complex
macrolides, lipid nanoparticles, and active pharmaceutical ingredients (APIs).

This technical guide details two field-proven, highly (E)-selective synthetic methodologies for its
preparation: the Horner-Wadsworth-Emmons (HWE) Olefination and Ruthenium-Catalyzed
Olefin Cross-Metathesis. Both routes are designed to be self-validating systems, ensuring high
yield, stereochemical purity, and scalability.

Synthetic Strategy & Mechanistic Rationale
Pathway A: Horner-Wadsworth-Emmons (HWE)
Olefination
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The HWE reaction is an operationally simple and high-yielding method for synthesizing a,f3 -
unsaturated esters[2]. To synthesize 1,9-dimethyl (2E)-non-2-enedioate, methyl 7-
oxoheptanoate is reacted with trimethyl phosphonoacetate.

o Causality in Experimental Design: Instead of using strong bases like Sodium Hydride (NaH)
which can cause o -epimerization or aldol condensation of the aldehyde, this protocol utilizes
Masamune-Roush conditions (LiCl and DBU). The lithium cation coordinates strongly with
both the phosphonate oxygen and the aldehyde carbonyl, stabilizing the anti-
oxaphosphetane transition state. This ensures a milder reaction environment and drives the
irreversible collapse into the thermodynamically favored (E)-alkene.

Pathway B: Olefin Cross-Metathesis

Cross-metathesis of terminal olefins, such as methyl 8-nonenoate, is a highly efficient strategy
for producing dibasic esters[3]. This pathway reacts methyl 8-nonenoate with methyl acrylate.

o Causality in Experimental Design: According to the Grubbs olefin categorization, methyl 8-
nonenoate is a reactive "Type |" olefin, while methyl acrylate is an electron-deficient "Type
[I/1II" olefin. By using the Grubbs 2nd Generation Catalyst (G-11) and an excess of methyl
acrylate, the reaction strongly favors cross-metathesis over the homocoupling of the terminal
olefin. The reaction is driven to completion entropically by the evolution of ethylene gas,
while thermodynamic control ensures excellent (E)-selectivity.

Pathway Visualization
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Figure 1: Convergent synthetic pathways for 1,9-dimethyl (2E)-non-2-enedioate.

Experimental Protocols
Protocol A: Masamune-Roush HWE Olefination

Reagents: Methyl 7-oxoheptanoate (1.0 eq), Trimethyl phosphonoacetate (1.1 eq), Anhydrous
Lithium Chloride (1.2 eq), 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU) (1.1 eq), Anhydrous
Acetonitrile (MeCN).

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under
an argon atmosphere.

Activation: Add anhydrous MeCN (100 mL), LiCl (1.2 eq), and trimethyl phosphonoacetate
(1.1 eq) to the flask. Stir at room temperature for 10 minutes to allow the lithium-
phosphonate complex to form.

Deprotonation: Add DBU (1.1 eq) dropwise via syringe. The reaction mixture will become
slightly cloudy as the ylide is generated. Stir for an additional 15 minutes.

Coupling: Dissolve methyl 7-oxoheptanoate (1.0 eq) in a minimal amount of MeCN (10 mL)
and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating.

Reaction: Stir the mixture at ambient temperature (25 °C) for 4 hours. Monitor completion via
TLC (Hexanes/EtOAc, 8:2).

Workup: Quench the reaction with saturated aqueous NH4CI (50 mL). Extract the aqueous
layer with Ethyl Acetate ( 3x50 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter,
and concentrate in vacuo. Purify via flash column chromatography to yield the pure (E)-
diester.

Protocol B: Olefin Cross-Metathesis
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Reagents: Methyl 8-nonenoate (1.0 eq), Methyl acrylate (3.0 eq), Grubbs 2nd Generation
Catalyst (5 mol%), Ethyl vinyl ether (excess), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

e Preparation: In a flame-dried Schlenk flask under argon, dissolve methyl 8-nonenoate (1.0
eq) and methyl acrylate (3.0 eq) in anhydrous, freeze-pump-thaw degassed DCM to achieve
a 0.1 M concentration. (Note: Degassing is critical to prevent catalyst degradation).

o Catalysis: Quickly add the Grubbs 2nd Generation Catalyst (5 mol%) against a positive flow
of argon.

o Reflux: Equip the flask with a reflux condenser and heat the mixture to 40 °C. Stir for 12
hours. The evolution of ethylene gas will be observed.

» Quenching: Cool the reaction to room temperature. Add an excess of ethyl vinyl ether
(approx. 50 equivalents relative to the catalyst) and stir for 30 minutes. (Rationale: This
forms a stable, inactive Fischer carbene, completely halting the metathesis cycle and
preventing post-reaction double-bond isomerization).

 Purification: Concentrate the dark brown mixture in vacuo. Pass the crude residue through a
short pad of silica gel (eluting with Hexanes/EtOAc, 9:1) to remove ruthenium byproducts,
followed by precise flash chromatography to isolate the target diester.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative metrics of both synthetic pathways, allowing
researchers to select the optimal route based on available precursors and scale.
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Parameter

Pathway A: HWE
Olefination

Pathway B: Cross-
Metathesis

Primary Precursors

Methyl 7-oxoheptanoate,

Trimethyl phosphonoacetate

Methyl 8-nonenoate, Methyl

acrylate

Catalyst / Base

LiCl, DBU

Grubbs 2nd Generation (5

mol%)

Optimal Solvent

Acetonitrile (MeCN)

Dichloromethane (DCM)

Reaction Temperature

25°C

40 °C (Reflux)

(E):(2) Selectivity

> 955

(Kinetic/Thermodynamic)

> 90:10 (Thermodynamic

control)

Typical Isolated Yield

85 -92%

75 - 85%

Primary Byproduct

Dimethyl phosphate (Water

soluble)

Ethylene gas (Vents from

system)

Analytical Characterization & Handling

o Handling Precautions: Unsaturated methyl esters are susceptible to slow auto-oxidation and

thermal decomposition over time[4]. The purified 1,9-dimethyl (2E)-non-2-enedioate should

be stored neat under an argon atmosphere at -20 °C.

« Expected 1 H NMR (400 MHz, CDCI3): & 6.95 (dt, J = 15.6, 7.0 Hz, 1H, -CH=CH-COOMe),
5.82 (dt, J = 15.6, 1.5 Hz, 1H, -CH=CH-COOMe), 3.72 (s, 3H, -COOCH 3), 3.66 (s, 3H, -
COOCH 3), 2.30 (t, J = 7.5 Hz, 2H), 2.20 (q, J = 7.0 Hz, 2H), 1.65-1.30 (m, 6H).

e The large coupling constant (J = 15.6 Hz) between the vinylic protons confirms the (E)-

geometry of the newly formed double bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Chemical Standard | Novapure Healthcare Pvt. Ltd. [novapurehealthcare.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. US9000246B2 - Methods of refining and producing dibasic esters and acids from natural
oil feedstocks - Google Patents [patents.google.com]

4. methyl ester oxidation: Topics by Science.gov [science.gov]

To cite this document: BenchChem. [Application Note: Synthesis and Characterization of 1,9-
Dimethyl (2E)-non-2-enedioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6274567/docs#application-note-synthesis-and-
characterization-of-1-9-dimethyl-2e-non-2-enedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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